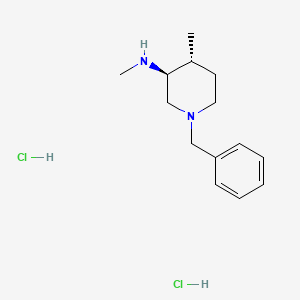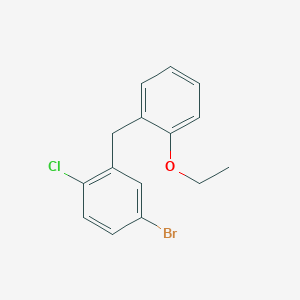amine hydrochloride CAS No. 1645414-72-7](/img/structure/B1383297.png)
[(5-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride
Vue d'ensemble
Description
“(5-Bromothiophen-2-yl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1645414-72-7 . It has a molecular weight of 286.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12BrNOS.ClH/c1-11-5-4-10-6-7-2-3-8(9)12-7;/h2-3,10H,4-6H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.62 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its bromine atom can undergo cross-coupling reactions, making it a versatile building block for creating new pharmacologically active compounds. The thiophene ring, known for its bioisosteric similarity to benzene, often appears in drugs due to its favorable electronic properties, which can enhance binding affinity to biological targets .
Biochemistry
Biochemists utilize (5-Bromothiophen-2-yl)methylamine hydrochloride for studying protein-ligand interactions. The compound’s ability to donate a hydrogen bond via its amine group and accept hydrogen bonds through its ether oxygen makes it a useful probe in binding studies. Additionally, its moderate size and structural flexibility allow it to fit into various active sites, aiding in the exploration of enzyme mechanisms .
Materials Science
In materials science, this compound’s reactivity is exploited to create novel polymers and coatings. The bromine atom can initiate polymerization reactions, while the thiophene unit can contribute to the electrical conductivity of the resulting material. This is particularly relevant in the development of conductive polymers for electronic applications .
Environmental Science
Researchers in environmental science might investigate the compound’s degradation products and their environmental impact. Understanding the stability and breakdown pathways of (5-Bromothiophen-2-yl)methylamine hydrochloride under various conditions can inform the design of more eco-friendly chemicals and help assess potential risks associated with its use .
Analytical Chemistry
Analytical chemists may develop methods to detect and quantify (5-Bromothiophen-2-yl)methylamine hydrochloride in complex mixtures. Its unique spectral properties, such as UV absorption due to the thiophene ring, can be leveraged for this purpose. Accurate measurement techniques are crucial for quality control in pharmaceutical manufacturing .
Pharmacology
In pharmacology, the compound’s effects on biological systems are examined. It could be used as a pharmacophore to discover new drug candidates. The presence of the thiophene ring might influence the compound’s ability to cross cell membranes, affecting its distribution and efficacy as a potential therapeutic agent .
Safety and Hazards
Propriétés
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNOS.ClH/c1-11-5-4-10-6-7-2-3-8(9)12-7;/h2-3,10H,4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJMVKOGUKBEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(S1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromothiophen-2-yl)methyl](2-methoxyethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



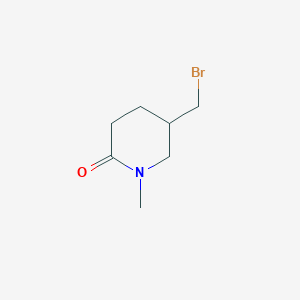



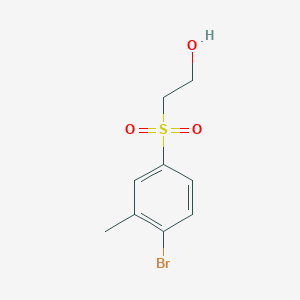
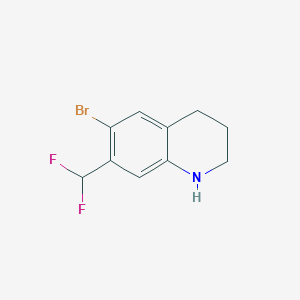
![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)

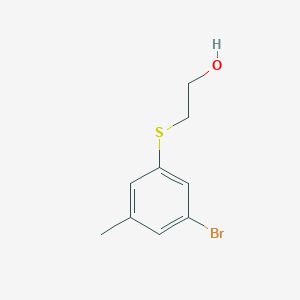
![(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383230.png)
![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)
